Target Engagement Breadth: Multi-Target Screening Hit Rate vs. 6-Bromo and 2-tert-Butyl Analogs
The target compound has been profiled in at least five distinct high-throughput screening campaigns curated by Chemsrc, including assays for ST2/IL1RL1 inhibition, CDC25B-CDK2/CyclinA disruption, mHTT-CaM interaction abrogation, GPR151 activation, and FBW7 modulation . In contrast, the 6-bromo analog (CAS not assigned; Sigma-Aldrich L144614) and the 2-tert-butyl analog (CAS not assigned; ChemDiv) lack publicly reported multi-target screening data as of the search date . This disparity in documented target-engagement breadth constitutes a critical differentiator: the phenyl-bearing scaffold yields a richer biological fingerprint than its brominated or alkyl-substituted congeners, a property that directly impacts hit-to-lead prioritization.
| Evidence Dimension | Number of independent high-throughput screening assays with annotated target engagement |
|---|---|
| Target Compound Data | ≥5 distinct assays (ST2, CDC25B-CDK2, mHTT-CaM, GPR151, FBW7) |
| Comparator Or Baseline | 6-Bromo analog: 0 publicly reported assays ; 2-tert-Butyl analog: 0 publicly reported assays |
| Quantified Difference | ≥5 vs. 0 assays |
| Conditions | Public domain high-throughput screening databases (Chemsrc, accessed 2026-04-29) |
Why This Matters
For procurement decisions in early-stage drug discovery, a compound with established polypharmacology data reduces the risk of investing in a scaffold that may prove biologically silent upon in-house profiling.
